

Application Notes and Protocols for In Vivo Dosing of M7583 in Mice

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Compound of Interest

Compound Name: M7583

Cat. No.: B1193092

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Introduction

M7583, also known as TL-895, is a potent, highly selective, and irreversible second-generation Bruton's tyrosine kinase (BTK) inhibitor.[1][2] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is implicated in the pathogenesis of various B-cell malignancies.[3] **M7583** covalently binds to the active site of BTK, leading to sustained inhibition of its activity and subsequent disruption of pro-survival signaling in malignant B-cells. [1][2] These application notes provide a summary of in vivo dosing recommendations for **M7583** in mice and detailed protocols for conducting efficacy studies.

Data Presentation

In Vivo Dosing Regimens for M7583 in Mice

The following table summarizes the recommended dosing parameters for **M7583** in various mouse models of B-cell malignancies based on preclinical studies.

Parameter	Recommendation	Source
Dose Range	1 - 25 mg/kg	[2] [4]
Route of Administration	Oral Gavage (p.o.)	[1] [4]
Dosing Frequency	Once Daily (QD)	[1] [4]
Vehicle	20% Kleptose (hydroxypropyl- β -cyclodextrin) in 50 mM citrate buffer	[1]
Mouse Models	NOD-SCID, Nude mice	[2] [4]
Xenograft Models	Diffuse Large B-cell Lymphoma (DLBCL), Mantle Cell Lymphoma (MCL)	[2] [4] [5]

Summary of In Vivo Efficacy Studies

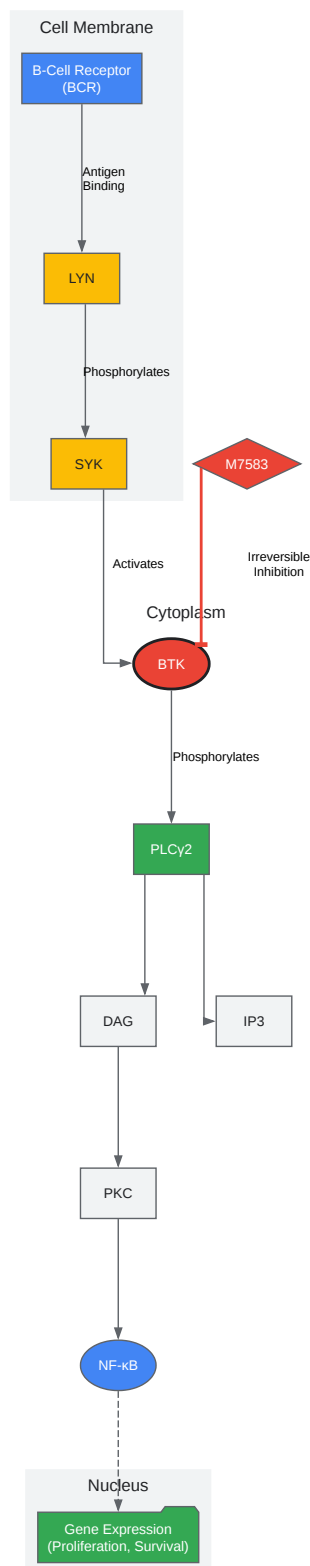
This table provides an overview of key experimental details from published preclinical efficacy studies of **M7583** in mice.

Mouse Model	Cell Line	Starting Tumor Volume	M7583 Dose (mg/kg, p.o., QD)	Treatment Duration	Outcome	Source
NOD-SCID	TMD8 (ABC-DLBCL)	~100 mm ³	1, 3, 10	14-24 days	Dose-dependent tumor growth inhibition. 3 and 10 mg/kg showed significant anti-tumor activity.	[4]
Nude	Mino (MCL)	100-250 mm ³	25	27 days	Significant inhibition of tumor growth compared to vehicle.	[1]
PDX Models	DLBCL	100-300 mm ³	25	13-25 days	Significant tumor growth inhibition in 5 out of 21 DLBCL PDX models.	[1]

Signaling Pathway

The diagram below illustrates the B-cell receptor (BCR) signaling pathway and highlights the inhibitory action of **M7583** on Bruton's tyrosine kinase (BTK).

BCR Signaling Pathway and M7583 Inhibition

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Caption: **M7583** inhibits BTK in the BCR signaling pathway.

Experimental Protocols

Protocol 1: Preparation of M7583 Formulation for Oral Gavage

Materials:

- **M7583** powder
- Kleptose® (Hydroxypropyl- β -cyclodextrin)
- Citric Acid Monohydrate
- Sodium Citrate Dihydrate
- Sterile, deionized water
- pH meter
- Stir plate and stir bar
- Sterile tubes for storage

Procedure:

- Prepare 50 mM Citrate Buffer:
 - Dissolve the appropriate amounts of citric acid monohydrate and sodium citrate dihydrate in sterile, deionized water to achieve a final concentration of 50 mM.
 - Adjust the pH of the buffer to the desired level (typically between 4.0 and 6.0) using solutions of citric acid or sodium citrate.
 - Filter-sterilize the buffer using a 0.22 μ m filter.
- Prepare 20% Kleptose Solution:
 - Slowly add Kleptose® powder to the 50 mM citrate buffer while stirring to achieve a final concentration of 20% (w/v).

- Continue stirring until the Kleptose® is completely dissolved. This may require gentle warming.
- Prepare **M7583** Formulation:
 - Calculate the required amount of **M7583** powder based on the desired final concentration and total volume.
 - Weigh the **M7583** powder and slowly add it to the 20% Kleptose solution while vortexing or stirring continuously to ensure a homogenous suspension.
 - Store the formulation at 4°C and protect it from light. Before each use, ensure the solution is brought to room temperature and vortexed thoroughly.

Protocol 2: In Vivo Efficacy Study of M7583 in a Xenograft Mouse Model

Animal Models:

- Immunocompromised mice (e.g., NOD-SCID or Nude mice), 6-8 weeks old.

Cell Lines:

- Human B-cell malignancy cell lines (e.g., TMD8 for DLBCL, Mino for MCL).

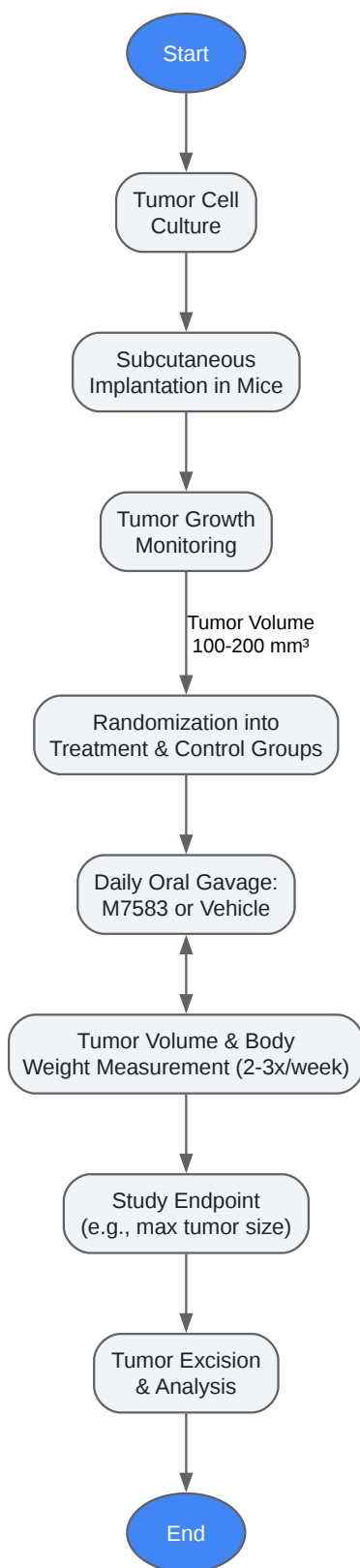
Procedure:

- Tumor Cell Implantation:
 - Harvest cultured tumor cells during their logarithmic growth phase.
 - Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS), often mixed with Matrigel® (1:1 ratio) to enhance tumor take rate.
 - Subcutaneously inject the cell suspension (typically $5-10 \times 10^6$ cells in 100-200 μ L) into the flank of each mouse.
- Tumor Growth Monitoring and Group Randomization:

- Monitor the mice for tumor growth. Tumor volume can be calculated using the formula:
Volume = (Length x Width²) / 2.
- When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups with similar mean tumor volumes.[\[2\]](#)
[\[4\]](#)
- Drug Administration:
 - Administer **M7583** orally by gavage at the desired dose once daily.
 - The control group should receive the vehicle solution following the same schedule and route of administration.
- Monitoring and Endpoints:
 - Measure tumor volumes and body weights 2-3 times per week.
 - Monitor the general health and behavior of the mice daily.
 - The study endpoint is typically reached when the tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or after a set treatment duration (e.g., 21-28 days).[\[4\]](#)
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

Experimental Workflow Diagram

The following diagram outlines the general workflow for an in vivo efficacy study of **M7583** in a mouse xenograft model.



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Caption: General workflow for **M7583** in vivo efficacy testing.

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